molecular formula C8H7BrS B3265995 5-Bromo-2,3-dihydro-1-benzothiophene CAS No. 41553-54-2

5-Bromo-2,3-dihydro-1-benzothiophene

Cat. No.: B3265995
CAS No.: 41553-54-2
M. Wt: 215.11 g/mol
InChI Key: HFGPNLPQFASBDW-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1-benzothiophene (molecular formula: C₈H₇BrS, molecular weight: 215.11 g/mol) is a brominated derivative of dihydrobenzothiophene, characterized by a partially saturated thiophene ring fused to a benzene ring.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGPNLPQFASBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41553-54-2
Record name 5-bromo-2,3-dihydro-1-benzothiophene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1-benzothiophene typically involves the bromination of 2,3-dihydro-1-benzothiophene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products

    Substitution Products: Various substituted benzothiophenes depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dehalogenated benzothiophenes or modified thiophene rings.

Scientific Research Applications

5-Bromo-2,3-dihydro-1-benzothiophene has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound is employed in the study of biological pathways and mechanisms.

    Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydro-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiophene ring can engage in π-π interactions and other non-covalent interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Key Observations:

  • Core Structure Differences: While this compound and 5-Bromo-2-(4-chlorophenyl)benzo[b]thiophene share a benzothiophene backbone, the latter is fully aromatic (non-dihydro) and includes a chlorophenyl group, increasing steric bulk and lipophilicity .
  • Functional Diversity : BrdU, a nucleoside analog, diverges entirely in application, serving as a cell proliferation marker in biomedical research .

Biological Activity

5-Bromo-2,3-dihydro-1-benzothiophene is a heterocyclic organic compound notable for its unique chemical structure and significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzothiophene core. Its molecular formula is C9H7BrSC_9H_7BrS, and it appears as a yellowish-brown solid with a melting point of approximately 91-93°C. The compound is soluble in organic solvents like chloroform and dichloromethane, indicating its aromatic nature and stability due to the fused ring structure .

The biological activity of this compound is attributed to several mechanisms:

  • Halogen Bonding : The presence of the bromine atom allows for halogen bonding, enhancing the compound's binding affinity to various biological targets such as enzymes and receptors .
  • Non-covalent Interactions : The thiophene ring can engage in π-π interactions and other non-covalent interactions, which are crucial for its bioactivity .
  • Modulation of Enzyme Activity : Research suggests that this compound may modulate the activity of specific enzymes, contributing to its pharmacological effects .

Pharmacological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth effectively, making it a potential candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. It has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation .
  • Anti-inflammatory Effects : Some studies suggest that this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
2,3-Dihydro-1-benzothiopheneNon-brominated parent compoundLess reactive than brominated derivatives
5-Bromo-1-benzothiopheneDifferent substitution patternVaries in biological activity due to substitution
5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-DioxideOxidized form of the compoundDifferent reactivity patterns due to oxidation

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiophene derivatives, including this compound:

  • Antibacterial Study : In a study published in FEMS Microbiology Letters, the compound was tested against various bacterial strains using the broth microdilution method. Results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Evaluation : A research article highlighted the cytotoxic effects of benzothiophene derivatives on cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through specific pathways .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of benzothiophene derivatives. The results demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydro-1-benzothiophene
Reactant of Route 2
5-Bromo-2,3-dihydro-1-benzothiophene

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